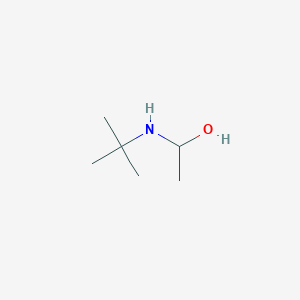

N-t-butylaminoethanol

Description

Historical Trajectories and Milestones in N-t-butylaminoethanol Chemical Inquiry

The investigation into this compound and its synthesis dates back to the mid-20th century. An early documented synthesis was reported by Holmen and Carroll in the Journal of the American Chemical Society in 1951. molbase.cn A significant milestone in its preparation was later detailed by N. Bortnick and his colleagues in a 1956 publication in the same journal. chemsrc.com Their method, which involved the reaction of tert-butylamine (B42293) with ethylene (B1197577) oxide, provided a reliable route to the compound with a reported yield of 78%. chemsrc.comcdnsciencepub.com

These early synthetic efforts laid the groundwork for the availability of this compound for further research. Initially, its applications were explored in the context of preparing other molecules. For instance, it was used as a precursor in the synthesis of esters with potential applications as antidotes for anticholinesterase poisoning. cdnsciencepub.com Over the decades, the understanding of its chemical behavior has expanded, leading to its use in more diverse and advanced research areas.

Contemporary Research Significance and Scope within Organic and Materials Sciences

In contemporary chemical research, this compound is recognized for its utility in several key areas, primarily driven by its dual functionality and the steric influence of the tert-butyl group.

Organic Synthesis:

In the realm of organic synthesis, this compound serves as a valuable building block and ligand. Its structure is incorporated into more complex molecules, including potential chemotherapeutic agents like phospholipid analogues. ucl.ac.uk The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or selective reactions to build diverse molecular architectures. Furthermore, it has been investigated as a ligand in transition metal-catalyzed reactions, where the steric bulk of the tert-butyl group can influence the stereoselectivity and efficiency of catalytic processes. numberanalytics.commdpi.comroutledge.comresearchgate.net

Materials Science:

The properties of this compound have made it a compound of interest in materials science, with two prominent applications:

Gas Sweetening (CO₂ Capture): As a sterically hindered alkanolamine, this compound has been the subject of research for the capture of carbon dioxide from gas streams. nih.govgoogleapis.commdpi.comresearchgate.netresearchgate.net The steric hindrance around the nitrogen atom influences the stoichiometry and stability of the carbamate (B1207046) formed upon reaction with CO₂, which can lead to more efficient regeneration of the amine solvent at lower temperatures, a critical factor in the economic viability of carbon capture technologies. nih.govresearchgate.net Studies have explored its use in both aqueous and non-aqueous solvent systems, sometimes in combination with other amines, to optimize CO₂ absorption and desorption characteristics. nih.govgoogleapis.comresearchgate.net

Corrosion Inhibition: The ability of this compound to adsorb onto metal surfaces has led to its investigation as a corrosion inhibitor, particularly for carbon steel in acidic environments. mdpi.comeastman.commonsonco.comresearchpublish.com It can form a protective film on the metal, slowing down the corrosion process. Research has shown that waterborne polyurethanes based on N-tert-butyl diethanolamine (B148213) (a related compound) exhibit significant corrosion inhibition efficiency. mdpi.com The adsorption is thought to occur via the nitrogen and oxygen atoms, and the protective properties have been studied under various conditions, including different temperatures and stirring. mdpi.com

Concrete Admixtures: There is also research into the use of aminoalcohols, including this compound, as components in concrete admixtures. ku.eduresearchgate.netsurechemical.comneliti.comtheijes.com These admixtures can modify the properties of fresh and hardened concrete, influencing factors like setting time and strength development.

The continued exploration of this compound in these and other areas underscores its versatility and ongoing importance in advanced chemical research.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | nih.govmerckmillipore.comchemeo.com |

| Molecular Weight | 117.19 g/mol | nih.govmerckmillipore.comchemeo.com |

| Appearance | White to light yellow solid or crystalline needles | ucl.ac.uktcichemicals.com |

| Melting Point | 41-44 °C | chemsrc.comtcichemicals.com |

| Boiling Point | 176-177 °C at 1013 hPa | |

| 90-92 °C at 25 mmHg | chemsrc.com | |

| Density | 0.867 g/mL at 25 °C | chemsrc.com |

| CAS Number | 4620-70-6 | nih.govmerckmillipore.comtcichemicals.com |

Corrosion Inhibition Efficiency of a tB-WPU in 2M HCl

tB-WPU: waterborne polyurethane based on N-tert-butyl diethanolamine

| Temperature (°C) | Inhibition Efficiency (%) |

| 25 | 89.5 |

| 50 | 83.2 |

| 75 | 49.6 |

| Data derived from weight loss measurements. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

1-(tert-butylamino)ethanol |

InChI |

InChI=1S/C6H15NO/c1-5(8)7-6(2,3)4/h5,7-8H,1-4H3 |

InChI Key |

FKDRSGGLIDRWBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for N T Butylaminoethanol and Analogues

Established Synthetic Routes to N-t-butylaminoethanol

Traditional methods for the synthesis of this compound have been well-documented and are widely employed in industrial settings. These routes, while effective, often involve multi-step processes and may require harsh reaction conditions.

Amination Reaction Pathways

Amination reactions are a direct approach to forming the this compound structure. A common strategy involves the reaction of tert-butylamine (B42293) with a suitable two-carbon electrophile containing a hydroxyl or precursor group. One of the most direct methods is the reaction of tert-butylamine with ethylene (B1197577) oxide. This reaction, typically carried out under pressure and at elevated temperatures, results in the ring-opening of the epoxide by the amine, directly yielding this compound. The process can be catalyzed by acids or bases, and the selectivity towards the mono-adduct is controlled by the reaction conditions, such as the molar ratio of the reactants.

Another amination pathway involves the reaction of tert-butylamine with 2-chloroethanol. This nucleophilic substitution reaction, where the amine displaces the chloride, is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and temperature is critical to optimize the reaction rate and minimize side reactions.

| Reactants | Catalyst/Conditions | Product | Yield |

| tert-Butylamine, Ethylene Oxide | High temperature and pressure | This compound | Variable |

| tert-Butylamine, 2-Chloroethanol | Base (e.g., NaOH, K2CO3) | This compound | Moderate to High |

Reductive Amination Protocols

Reductive amination offers a versatile method for the synthesis of this compound, typically involving the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of tert-butylamine with a two-carbon aldehyde bearing a hydroxyl group, such as glycolaldehyde. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the final amino alcohol product.

A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., using hydrogen gas with a metal catalyst like palladium, platinum, or nickel) to hydride reagents such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction. For instance, a patent describes the preparation of unsymmetric secondary tert-butylamines by reacting aldehydes with tert-butylamine and hydrogen in the presence of hydrogenation catalysts in the liquid phase. google.com

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product |

| Glycolaldehyde | tert-Butylamine | H2/Pd, Pt, or Ni | This compound |

| Glycolaldehyde | tert-Butylamine | Sodium borohydride (NaBH4) | This compound |

| Glycolaldehyde | tert-Butylamine | Sodium cyanoborohydride (NaBH3CN) | This compound |

Alkylation-Based Synthesis Strategies

Alkylation strategies for the synthesis of this compound typically involve the reaction of ethanolamine (B43304) with a tert-butylating agent. This approach builds the desired molecule by forming the N-C(CH3)3 bond. A common tert-butylating agent is a tert-butyl halide, such as tert-butyl chloride or tert-butyl bromide. The reaction is a nucleophilic substitution where the nitrogen atom of ethanolamine attacks the electrophilic carbon of the tert-butyl group. Due to the steric hindrance of the tert-butyl group, these reactions often require specific conditions to proceed efficiently and can be prone to elimination side reactions.

To circumvent the challenges of direct alkylation with sterically hindered halides, protecting group strategies can be employed. For instance, the amino group of ethanolamine can be protected, followed by alkylation of the hydroxyl group, and subsequent conversion to the desired product. A more direct approach that avoids potential side reactions involves the use of phase transfer catalysis, which can facilitate the N-alkylation of ethanolamine with alkyl halides under milder conditions. medcraveonline.com

| Amine | Alkylating Agent | Conditions | Product |

| Ethanolamine | tert-Butyl Chloride/Bromide | Base, elevated temperature | This compound |

| Ethanolamine | tert-Butyl Bromide | Phase Transfer Catalyst (e.g., TBAB), Base | This compound |

Novel and Sustainable Synthetic Approaches for this compound

In line with the growing demand for environmentally friendly chemical processes, research has focused on developing more sustainable methods for the synthesis of this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources and safer reagents.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino alcohols. This includes the use of greener solvents (such as water or supercritical fluids), atom-economical reactions, and the reduction of hazardous byproducts. For the synthesis of this compound, this could involve solvent-free reaction conditions or the use of aqueous media, which can simplify purification processes and reduce environmental impact. arkat-usa.org

Biocatalysis, a key pillar of green chemistry, offers a highly selective and environmentally benign route to chiral amino alcohols. researchgate.net While specific examples for this compound are still emerging, the use of enzymes such as transaminases or alcohol dehydrogenases could potentially be adapted for its synthesis. These enzymatic reactions are typically performed in aqueous solutions under mild conditions, offering significant advantages over traditional chemical methods. sci-hub.setapi.com

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Safer Solvents | Reactions in water or solvent-free conditions | Reduced environmental impact, simplified workup |

| Atom Economy | Direct addition reactions (e.g., amination of ethylene oxide) | Minimized waste generation |

| Use of Renewable Feedstocks | Biocatalytic routes from bio-based starting materials | Reduced reliance on fossil fuels |

| Catalysis | Use of highly selective and recyclable catalysts | Increased efficiency, reduced waste |

Catalytic Methodologies for Enhanced Production

The development of advanced catalytic systems is at the forefront of improving the efficiency and sustainability of this compound synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and operational costs. For instance, a patent describes a method for producing a related compound, 2-(2-tert.-butylamino-ethoxy)-ethanol, by reacting diethylene glycol with tert-butylamine in the presence of a copper- and alumina-containing catalyst. google.com This suggests that similar catalytic systems could be effective for the direct amination of ethanol (B145695) or ethylene glycol with tert-butylamine to produce this compound.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-economical catalytic approach for the N-alkylation of amines with alcohols. This process involves the temporary oxidation of the alcohol to an aldehyde by a catalyst, which then reacts with the amine to form an imine. The same catalyst then facilitates the reduction of the imine to the final amine product using the hydrogen that was "borrowed" from the alcohol. This approach, often utilizing transition metal catalysts, could be applied to the reaction of ethanol with tert-butylamine to produce this compound, with water being the only byproduct.

| Catalytic Methodology | Reactants | Catalyst | Potential Advantages |

| Heterogeneous Catalysis | Ethanol, tert-Butylamine | Copper-based, Nickel-based | Catalyst recyclability, continuous processing |

| Borrowing Hydrogen | Ethanol, tert-Butylamine | Transition metal complexes (e.g., Ru, Ir) | High atom economy, formation of water as the only byproduct |

Synthesis of this compound Derivatives and Analogues

The bifunctional nature of this compound provides a versatile platform for the synthesis of a wide array of derivatives. Strategic manipulation of reaction conditions allows for selective modification at either the nitrogen or the oxygen atom, or at both sites, leading to the formation of ethers, esters, amides, carbamates, and quaternary ammonium (B1175870) compounds.

Strategies for Ether and Ester Formation

The hydroxyl group of this compound can be readily converted into an ether or an ester functionality through various established synthetic protocols.

Ether Formation: The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A notable example is the synthesis of N-t-butylamino ethoxy ethanol, where this compound is reacted with 2-chloroethoxy ethanol. The reaction is typically carried out at elevated temperatures in the presence of a base like potassium hydroxide (B78521) to neutralize the hydrogen chloride formed during the reaction.

A general procedure for the synthesis of this compound ethers is outlined below:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| This compound | 2-chloroethoxy ethanol | KOH | Ethanol | 100-120 | N-t-butylamino ethoxy ethanol |

Ester Formation: Ester derivatives of this compound are typically prepared by reacting the parent alcohol with an acyl chloride or a carboxylic acid anhydride. The reaction with an acyl chloride is often preferred due to its high reactivity and is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid byproduct. For instance, the reaction of this compound with benzoyl chloride in the presence of a suitable base would yield 2-(tert-butylamino)ethyl benzoate. The reaction is typically performed in an inert solvent at or below room temperature to control the exothermic nature of the reaction.

A representative esterification reaction is summarized in the following table:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| This compound | Benzoyl chloride | Pyridine | Dichloromethane | 0 - 25 | 2-(tert-butylamino)ethyl benzoate |

Synthesis of Amide and Carbamate (B1207046) Analogues

The secondary amine functionality of this compound is a key site for the formation of amide and carbamate linkages, which are prevalent in many biologically active molecules.

Amide Formation: Amide analogues can be synthesized by the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The direct condensation of a carboxylic acid with the amine requires high temperatures and often the use of a dehydrating agent. A more common laboratory-scale approach involves the use of an activated carboxylic acid derivative. For example, reacting this compound with an acyl chloride in the presence of a base will lead to the formation of the corresponding N-(2-hydroxyethyl)-N-tert-butylamide.

The following table illustrates a general scheme for amide synthesis:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Acyl Chloride | Triethylamine | Dichloromethane | N-(2-hydroxyethyl)-N-tert-butylamide |

Carbamate Formation: Carbamate derivatives are typically synthesized by reacting this compound with an isocyanate or a chloroformate. The reaction with an isocyanate is generally a straightforward addition reaction that proceeds under mild conditions without the need for a catalyst. For instance, the reaction of this compound with an alkyl or aryl isocyanate would yield the corresponding N-(2-hydroxyethyl)-N-tert-butylcarbamate.

A summary of a typical carbamate synthesis is provided below:

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Alkyl/Aryl Isocyanate | Tetrahydrofuran | N-(2-hydroxyethyl)-N-tert-butylcarbamate |

Preparation of Quaternary Ammonium Compounds

The nitrogen atom in this compound and its derivatives can be quaternized to form quaternary ammonium salts. These compounds are characterized by a permanently positively charged nitrogen atom, which imparts unique physical and chemical properties.

The most common method for the synthesis of quaternary ammonium compounds is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, which is a secondary amine, a two-step process is often employed. First, the secondary amine is converted to a tertiary amine by reaction with an appropriate alkylating agent. The resulting tertiary amine can then be quaternized by reaction with another molecule of an alkyl halide. For example, this compound can be first dimethylated to form N,N-dimethyl-2-(tert-butylamino)ethanol, which can then be reacted with an alkyl halide, such as benzyl (B1604629) chloride, to yield the corresponding quaternary ammonium salt.

The synthesis of (tert-butyl)(2-hydroxyethyl)ammonium chloride has been reported, which is the hydrochloride salt of the parent amine and represents a simple ammonium salt. nih.gov The formation of true quaternary ammonium salts, where the nitrogen is bonded to four carbon atoms, requires further alkylation. The synthesis of N-cetyl-N-Tris-(2-hydroxyethyl) ammonium chloride has been achieved through the quaternization of hexadecylamine (B48584) with chloroethanol. researchgate.net A similar strategy could be applied to this compound derivatives.

A general scheme for the preparation of quaternary ammonium salts from a tertiary amine precursor is shown below:

| Tertiary Amine Precursor | Alkylating Agent | Solvent | Product |

| N-tert-butyl-N,N-dialkylaminoethanol | Alkyl Halide | Acetonitrile | N-tert-butyl-N-(2-hydroxyethyl)-N,N,N-trialkylammonium halide |

Advanced Analytical and Spectroscopic Characterization of N T Butylaminoethanol

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for separating N-t-butylaminoethanol from impurities and for its quantification in various matrices. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) Methodologies

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it suitable for purity assessment and quantification. Given the amine and hydroxyl functional groups, specific column chemistries and instrumental parameters are required to achieve optimal separation without significant peak tailing.

For the analysis of amines, columns with a basic or amine-specific stationary phase are often employed to prevent interactions that can lead to poor peak shape. A common choice is a Carbowax Amine capillary column. researchgate.net The conditions must be optimized to ensure the compound, which has a boiling point of approximately 176-177 °C, is sufficiently volatile for analysis without thermal degradation. sigmaaldrich.com Commercial suppliers of this compound often use GC to determine the purity, with assays commonly exceeding 99.0%. sigmaaldrich.com

A typical GC method would involve a split/splitless injector, a flame ionization detector (FID) for quantification, and a mass spectrometer (MS) for identification. Headspace GC can also be utilized, particularly for analyzing residual solvents or volatile impurities. nih.gov

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., Carbowax Amine) |

| Injector Temperature | 220-250 °C |

| Oven Program | Initial temperature of 50-60 °C, ramped to 200-220 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 250-300 °C |

Note: This table represents typical parameters and would require optimization for a specific application.

Liquid Chromatography (LC) Methodologies (e.g., HPLC, SFC)

While GC is often suitable, Liquid Chromatography (LC) provides a valuable alternative, especially for samples that may not be volatile or for instances where derivatization is to be avoided. nih.gov High-Performance Liquid Chromatography (HPLC) with various detection methods can be adapted for this compound.

Due to the lack of a strong chromophore in this compound, UV detection would require derivatization or be limited to low wavelengths with poor sensitivity. More suitable detection methods include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS). For separation, reversed-phase (RP) chromatography on a C18 column with a mobile phase containing an amine additive (e.g., triethylamine) to improve peak shape is a common starting point. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable mode for this polar compound.

Supercritical Fluid Chromatography (SFC) is another potential technique that offers fast, efficient separations using supercritical CO2 as the primary mobile phase. This "green" technique can be an effective alternative to normal-phase HPLC for polar compounds.

Spectroscopic Modalities for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the t-butyl group, the two methylene (B1212753) groups (-CH₂-), and the amine (N-H) and hydroxyl (O-H) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the molecule.

In the ¹³C NMR spectrum, four distinct carbon signals are expected: one for the quaternary carbon of the t-butyl group, one for the three equivalent methyl carbons of the t-butyl group, and one for each of the two methylene carbons in the ethanolamine (B43304) chain. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - | ~50-55 |

| (C H₃)₃C- | ~25-30 |

| -NH-C H₂- | ~45-50 |

Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands. nist.govnist.gov

A broad band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibration of the secondary amine. Strong bands in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl groups. The C-O stretching vibration is typically observed around 1050-1150 cm⁻¹, while the C-N stretching vibration appears in the 1100-1250 cm⁻¹ region. nist.govnih.gov

Raman spectroscopy would show complementary information, with strong signals often observed for the more symmetric, less polar bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3300-3400 (broad) | Alcohol |

| N-H Stretch | 3300-3400 (overlaps with O-H) | Secondary Amine |

| C-H Stretch | 2850-3000 | Alkyl groups |

| C-O Stretch | 1050-1150 | Primary Alcohol |

Source: Data compiled from NIST and PubChem spectral information. nist.govnih.gov

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. The nominal molecular weight of this compound is 117.19 g/mol . nih.gov

Under electron ionization (EI) in a GC-MS system, the molecular ion ([M]⁺) at m/z 117 may be observed. The fragmentation is typically dominated by α-cleavage, which is cleavage of the bond adjacent to the heteroatom (nitrogen or oxygen). A characteristic fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to a prominent base peak at m/z 102, corresponding to the loss of a methyl group ([M-15]⁺). nih.gov Another significant fragment would be observed at m/z 88, resulting from the loss of an ethyl group.

Electrospray ionization (ESI), often coupled with LC, would typically show the protonated molecule [M+H]⁺ at m/z 118.12. nih.gov Tandem MS (MS/MS) studies on this precursor ion can further elucidate the structure. For instance, collision-induced dissociation of the m/z 118 ion could produce fragment ions at m/z 62 and m/z 57. nih.gov

Table 4: Major Mass Fragments of this compound (ESI-QTOF MS²)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity |

|---|---|---|

| 118.12 ([M+H]⁺) | 62.06 | [HO-CH₂-CH₂-NH₃]⁺ |

| 118.12 ([M+H]⁺) | 57.07 | [C(CH₃)₃]⁺ |

Source: Data from PubChem. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal of a substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific, unique pattern of spots. wikipedia.orgfiveable.me By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional electron density map of the molecule and, from that, deduce the exact spatial arrangement of atoms, bond lengths, and bond angles. nih.gov

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise intramolecular bond distances and angles for this compound are not available in this article.

However, were a suitable single crystal of this compound to be grown and analyzed, the technique would provide definitive information on its solid-state conformation. This would include the precise geometry of the t-butyl group, the conformation of the ethanolamine backbone, and details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern how the molecules pack together in the crystal lattice. nih.gov This empirical data is invaluable for computational modeling and for understanding the compound's physical properties. For many organic compounds, structure determination from powder X-ray diffraction (XRD) data is also a viable, though more challenging, alternative when suitable single crystals cannot be obtained. researchgate.netjst.go.jp

Development and Validation of Analytical Procedures for this compound

The quantitative and qualitative analysis of this compound, like other polar amino alcohols, presents unique challenges that necessitate the development of robust and validated analytical methods. Gas chromatography (GC) is a commonly employed technique for the analysis of volatile and semi-volatile compounds and is well-suited for ethanolamines. bre.comresearchgate.net However, the high polarity stemming from the primary amine and hydroxyl functional groups in this compound can lead to poor chromatographic performance, such as peak tailing and adsorption on standard GC columns. gcms.czphenomenex.com

To overcome these issues, two primary strategies are often employed:

Use of Specialized Columns : Columns specifically designed for amine analysis, which have surfaces treated to minimize interactions with polar functional groups, can significantly improve peak shape and reproducibility without the need for derivatization. researchgate.net

Derivatization : The polarity of this compound can be reduced by converting the active hydrogen atoms on the amine and hydroxyl groups into less polar moieties. nih.gov This process, known as derivatization, increases the compound's volatility and improves its chromatographic behavior. Common derivatization techniques for amines and alcohols include silylation (e.g., using MTBSTFA) or acylation. researchgate.netphenomenex.com

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose. ich.org According to the International Council for Harmonisation (ICH) guideline Q2(R1), method validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. jordilabs.comloesungsfabrik.de Key validation parameters include specificity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), linearity, and range. altabrisagroup.com

While a specific, fully validated method for this compound was not detailed in the reviewed literature, the table below illustrates typical validation parameters and acceptance criteria for a hypothetical quantitative GC method for its analysis, based on ICH guidelines.

Table 1: Illustrative Validation Parameters for a Hypothetical GC Method for this compound Quantification

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak is well-resolved from other components (e.g., impurities, degradation products) with no significant interference at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |

| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. | 80.0% - 120.0% recovery for drug product assay; may be wider for impurities. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0% Intermediate Precision: RSD ≤ 3.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, etc., are slightly varied. |

This table is for illustrative purposes and represents typical values for a validated quantitative GC impurity method. Actual values would need to be established through laboratory experiments.

Computational and Theoretical Investigations of N T Butylaminoethanol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and the distribution of electrons with high accuracy. For N-t-butylaminoethanol, methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, are commonly employed to provide a balance between computational cost and accuracy. researchgate.netnih.gov

Geometry Optimization and Energetics

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry is essential for understanding the molecule's steric and electronic properties. The bulky tert-butyl group, for instance, significantly influences the spatial arrangement of the amino and ethanol (B145695) fragments. The resulting structural parameters are critical for predicting the molecule's reactivity and interactions.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table illustrates the type of data obtained from a geometry optimization calculation. The values represent typical expectations for such a molecule.

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ethyl) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| N-H | ~1.01 Å | |

| C-C (t-butyl) | ~1.54 Å | |

| Bond Angles (°) | ||

| C-N-C | ~112° | |

| N-C-C | ~110° | |

| C-C-O | ~109° | |

| C-O-H | ~109° | |

| Dihedral Angles (°) | ||

| H-O-C-C | Varies with conformation | |

| O-C-C-N | Varies with conformation |

Energetics calculations provide the total electronic energy of the optimized structure. By comparing the energies of different possible isomers or conformers, the most stable form of the molecule can be identified. For this compound, the relative energies of conformers, particularly those differing by rotation around the C-C and C-N bonds, are of key interest.

Electronic Charge Distribution and Frontier Orbital Analysis

Understanding how electrons are distributed within a molecule is key to predicting its chemical behavior. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. It localizes the complex molecular orbitals into chemically intuitive lone pairs and bonds, providing a clear picture of charge distribution and bonding interactions. The analysis yields "natural charges" on each atom, which are generally considered more reliable than those from other methods like Mulliken population analysis due to their lower basis set dependency.

For this compound, NBO analysis would reveal the expected negative charge localization on the highly electronegative oxygen and nitrogen atoms, and positive charges on the hydrogen atoms of the hydroxyl and amino groups. This charge separation is fundamental to its ability to form hydrogen bonds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Predicted Electronic Properties of this compound This table illustrates the typical data generated from NBO and FMO analyses.

| Property | Value |

|---|---|

| Natural Atomic Charges (e) | |

| Oxygen (O) | ~ -0.75 |

| Nitrogen (N) | ~ -0.90 |

| Hydroxyl Hydrogen (H) | ~ +0.45 |

| Amino Hydrogen (H) | ~ +0.40 |

| Frontier Orbital Energies (eV) | |

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ +1.5 eV |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound allows it to exist in various spatial arrangements, or conformations, which arise from rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them. This is often achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry. nih.gov

Rotational Isomerism Studies

Rotational isomers, or conformers, of this compound are primarily generated by rotations around the C-C, C-O, C-N, and N-C(tert-butyl) bonds. A potential energy surface scan is a computational technique used to explore this isomerism. In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. researchgate.net

The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states). The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier. For this compound, scans of the O-C-C-N and C-C-N-C dihedral angles are particularly important for understanding its flexibility and the interplay between the hydroxyl, amino, and tert-butyl groups.

Intramolecular Hydrogen Bonding Interactions

A key feature stabilizing certain conformers of this compound is the potential for intramolecular hydrogen bonding. Due to the presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor and donor), two primary types of intramolecular hydrogen bonds are possible: an O-H···N bond and an N-H···O bond. nih.gov

Computational studies on similar, unsubstituted amino alcohols have shown that conformers stabilized by an O-H···N intramolecular hydrogen bond are generally more stable. nih.gov This is because the hydroxyl group is a better proton donor than the amino group. The formation of this internal hydrogen bond results in a cyclic-like structure, which significantly lowers the conformer's energy. Quantum chemical calculations can quantify the strength of this interaction by analyzing the bond distance between the hydrogen and the acceptor atom, and through techniques like NBO analysis, which can measure the stabilization energy from the donor lone pair to the acceptor antibonding orbital. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. jchemrev.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of a molecule at a given temperature.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (either in the gas phase or in a solvent) and tracking the positions and velocities of its atoms over a period of time. This simulation generates a trajectory that reveals how the molecule flexes, rotates, and transitions between different conformations.

By analyzing this trajectory, researchers can identify the most frequently visited conformations, which correspond to the most stable states under the simulated conditions. MD simulations are particularly useful for understanding how factors like temperature and solvent affect the conformational preferences and the dynamics of intramolecular hydrogen bond formation and breaking. researchgate.net This provides a more complete and realistic picture of the molecule's behavior than static calculations alone.

Computational Prediction of Reaction Pathways in Synthetic Processes

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of its synthetic routes. A notable example is the computational study of the reaction between this compound and thionyl chloride (SOCl₂), a common process for converting alcohols to alkyl chlorides or related compounds.

This reaction is of particular interest as it can lead to two distinct products: 1-chloro-2-(tert-butylamino)ethane and 3-tert-butyl-1,2,3-oxathiazolidine-2-oxide. Computational studies have delineated the mechanisms governing the formation of both products, revealing the critical role of the initial interaction and subsequent intramolecular transformations.

The investigation into the reaction pathway for the synthesis of 3-tert-butyl-1,2,3-oxathiazolidine-2-oxide from this compound and thionyl chloride has provided a detailed energy profile. scholaris.ca From a thermodynamic standpoint, the process involves high-energy transitions. The calculated relative energies for the key stages of this pathway are as follows: the first transition state has a relative energy of 13.7 kJ/mol, followed by an intermediate at -44.4 kJ/mol, and the rate-determining second transition state at 14.6 kJ/mol. scholaris.ca This second transition state is the rate-limiting step in the formation of the oxathiazolidine product. scholaris.ca

Computational analysis has also shed light on the initial steps of the interaction. In the ground state, the sulfur atom of thionyl chloride is positioned over the oxygen of the amino alcohol. Current time information in Barkly Region, AU. A key mechanistic feature is the formation of a quaternary amine through an intramolecular proton transfer from the oxygen to the nitrogen atom. Current time information in Barkly Region, AU. This quaternization of the nitrogen atom is a crucial step that influences the subsequent reaction trajectory, precluding further reactions at the nitrogen and directing the synthesis towards the formation of 1-chloro-2-(tert-butylamino)ethane. Current time information in Barkly Region, AU.

The theoretical calculations have quantified the activation barriers for the competing pathways, providing a rationale for product distribution. The formation of 3-tert-butyl-1,2,3-oxathiazolidine-2-oxide involves a significantly higher activation energy compared to the formation of 1-chloro-2-(tert-butylamino)ethane, suggesting the latter is the more kinetically favorable product under certain conditions. researchgate.net These computational findings are supported by experimental results, which have identified trace amounts of the oxathiazolidine product, indicating that this pathway is viable but less favored. researchgate.net The presence of a base in experimental setups is thought to suppress the nitrogen quaternization, thereby favoring the formation of the oxathiazolidine. researchgate.net

The detailed research findings from these computational studies are summarized in the data table below, which presents the calculated relative activation and product energies for the two competing reaction pathways.

Detailed Research Findings

| Product | Activation Energy (kJ/mol) | Relative Product Energy (kJ/mol) |

|---|---|---|

| 3-tert-butyl-1,2,3-oxathiazolidine-2-oxide | 318.2 | -302.2 |

| 1-chloro-2-(tert-butylamino)ethane | 38.6 | -94.1 |

Applications of N T Butylaminoethanol in Chemical Synthesis and Materials Science

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The presence of a chiral center and coordinating functional groups (amine and hydroxyl) makes N-t-butylaminoethanol a candidate for use in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.

Chiral β-amino alcohols are a well-established class of ligands for catalyzing various asymmetric organic transformations. Their ability to form stable chelate rings with metal centers creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. These ligands have proven particularly effective in the asymmetric transfer hydrogenation (ATH) of ketones and imines.

In a typical ruthenium-catalyzed ATH, a complex is formed between a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral β-amino alcohol ligand. mdpi.comresearchgate.net This in-situ-generated catalyst facilitates the transfer of hydrogen from a hydrogen donor, commonly isopropanol, to a prochiral substrate like an imine, yielding a chiral amine. mdpi.com The stereoselectivity of the reduction is directed by the chiral ligand, which forces the substrate to approach the metal's active site from a specific orientation. While extensive research has been conducted on various β-amino alcohols in this capacity, the specific use of this compound is a subject of ongoing investigation. Its structural features suggest its potential to afford high enantiomeric excesses in the reduction of N-phosphinyl ketimines to chiral phosphinamides, which are precursors to valuable chiral primary amines. mdpi.comresearchgate.net

The amine and hydroxyl groups of this compound allow it to act as a bidentate ligand, coordinating with a single metal center through both its nitrogen and oxygen atoms. The thermodynamics of complex formation between metal ions and nitrogen-donor ligands have been extensively studied. mdpi.com The formation of these metal-ligand bonds is typically an enthalpy-stabilized process, meaning it is driven by the release of heat, while the entropy term often opposes the complexation due to the loss of translational and rotational freedom of the ligand as it binds to the metal. mdpi.com

The coordination of amino alcohols with transition metals occurs primarily through the nitrogen of the amino group, with the alcohol moiety providing a secondary, often weaker, binding site to form a stable five-membered chelate ring. researchgate.net The stability and structure of these complexes are crucial for their function in catalysis, influencing the reactivity and selectivity of the catalytic center. ekb.eg Studies on analogous amine and amino alcohol systems provide insight into the expected behavior of this compound.

| Thermodynamic Parameter | General Observation in Aprotic Solvents | Rationale |

|---|---|---|

| Enthalpy Change (ΔH) | Strongly exothermic (negative) | Formation of stable, covalent metal-nitrogen bonds. mdpi.com |

| Entropy Change (ΔS) | Negative (unfavorable) | Loss of degrees of freedom as the ligand and metal ion combine. mdpi.com |

| Gibbs Free Energy (ΔG) | Negative (spontaneous) | The large, favorable enthalpy change typically outweighs the unfavorable entropy change. |

Function as a Solvent or Co-solvent in Organic Reactions

The utility of a compound as a solvent is dictated by its physical properties, such as its boiling point, melting point, polarity (dielectric constant), and ability to dissolve a range of reactants. This compound possesses both hydrogen-bond-donating (OH and NH) and hydrogen-bond-accepting (N and O) capabilities, classifying it as a polar protic solvent. Its relatively high boiling point makes it suitable for reactions that require elevated temperatures to proceed at a reasonable rate.

While not as common as conventional solvents like ethanol (B145695) or dimethylformamide (DMF), its bifunctional nature could be advantageous in specific contexts. nih.gov For example, the basicity of the amine group could allow it to serve a dual role as both a solvent and a mild base catalyst in certain reactions. Its miscibility with water and some organic solvents could also make it a useful co-solvent for reactions involving reagents with different solubility profiles.

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 176-177 °C (at 1013 hPa) |

| Melting Point | 40-43 °C |

| Density | 0.86 g/cm³ (at 20 °C) |

This compound as a Precursor in Polymer Chemistry Research

The dual functionality of this compound makes it a valuable monomer or additive in the synthesis and modification of polymers. The hydroxyl and amine groups can participate in polymerization reactions or be grafted onto existing polymer chains to impart new properties.

Polyurethanes are synthesized through the polyaddition reaction of diisocyanates with polyols. researchgate.net this compound can be incorporated into polyurethane networks in two primary ways. First, its hydroxyl group can react with an isocyanate group (-NCO) to form a urethane linkage, thereby integrating the molecule into the polymer backbone.

Second, the secondary amine functionality can also react with isocyanates to form a urea linkage. More significantly, the tertiary amine that results from this reaction (or the initial secondary amine itself) can act as a catalyst for the main polyurethane-forming reaction (gelling) and the blowing reaction (in foams), influencing the cure rate and final properties of the material. researchgate.net Introducing small, functional molecules like this compound can modify the cross-link density, thermal stability, and mechanical properties of the final polyurethane product.

Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a rigid, three-dimensional network. Amine-containing compounds are among the most common curing agents used for epoxy resins. threebond.co.jpdaryatamin.com The curing mechanism involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxide ring, leading to a ring-opening addition reaction.

| Property | Influence of Amine Curing Agent | Rationale |

|---|---|---|

| Cure Rate | Increases with amine basicity and catalytic activity of resulting tertiary amines. paintsandcoatingsexpert.com | Higher basicity enhances nucleophilicity; tertiary amines catalyze further polymerization. |

| Glass Transition Temperature (Tg) | Dependent on cross-link density and backbone rigidity. mdpi.com | Higher cross-linking restricts chain mobility, increasing Tg. |

| Mechanical Strength | Generally improves due to the formation of a rigid, cross-linked network. | Covalent bonds create a robust thermoset material. |

| Chemical Resistance | Enhanced compared to the uncured resin. evonik.com | The dense, cross-linked structure prevents solvent penetration. |

Research into this compound in Industrial Additives and Materials

N-tert-butylaminoethanol (N-t-BAE) is a versatile chemical compound that has garnered attention in various industrial applications due to its unique molecular structure, which combines a secondary amine with a primary alcohol. This bifunctionality allows it to act as a neutralizing agent, a corrosion inhibitor, a dispersant, and a reactant in the synthesis of more complex molecules. Its utility is particularly noted in the formulation of coatings, the development of lubricants and additives, and in chemical absorption processes.

Application in Coating Formulations

In the coatings industry, the performance of a formulation is highly dependent on the additives used to control properties such as pH, pigment dispersion, and cure rate. This compound serves multiple functions in this regard, contributing to the stability and final properties of the coating film.

As a neutralizing amine in waterborne coatings, N-t-BAE is utilized to adjust and maintain the pH of the formulation. The stability of latex paints, for instance, is often pH-dependent, and maintaining an alkaline pH (typically between 8 and 10) is crucial for preventing coagulation of the polymer dispersion and ensuring long-term storage stability. The volatility of the neutralizing amine is a critical factor; an amine that evaporates too quickly can lead to a drop in pH and instability, while one that remains in the dried film for too long can negatively impact water resistance and other film properties. While specific performance data for N-t-BAE as the primary neutralizing agent is not extensively detailed in publicly available literature, its structural similarities to other alkanolamines suggest its potential in this application.

In the realm of curing agents, particularly for epoxy and polyurethane systems, amines play a crucial role. For epoxy resins, the amine groups can react with the epoxide rings to form a cross-linked polymer network, which is the basis of the curing process. The structure of the amine, including the presence of hydroxyl groups as in N-t-BAE, can influence the curing speed and the mechanical and chemical resistance of the final cured product. Aliphatic amines are known to be effective room-temperature curing agents for epoxy resins.

For polyurethane coatings, tertiary amines are often used as catalysts to accelerate the reaction between isocyanates and polyols. While N-t-BAE is a secondary amine, its derivatives or its use in combination with other catalysts could potentially influence the gelling and blowing reactions in polyurethane foam and coating formation.

The role of amino alcohols as co-dispersants for pigments in waterborne industrial coatings has been shown to improve formulation stability, hiding power, gloss, and corrosion resistance. By adsorbing onto the surface of pigment particles, they prevent agglomeration and ensure uniform distribution within the coating matrix. This can lead to a reduction in the required amount of primary dispersant and can enhance properties like flash rust resistance.

Role in Lubricant and Additive Development

The performance of lubricants is significantly enhanced by the inclusion of various additives that impart specific properties such as corrosion inhibition, friction reduction, and anti-wear characteristics. Alkanolamines, the chemical class to which this compound belongs, are known to be effective in several of these roles.

Corrosion inhibitors are vital for protecting metal surfaces from degradation. Film-forming amines, particularly those with long alkyl chains, can adsorb onto metal surfaces to create a protective barrier that repels water and other corrosive agents. The amine group in N-t-BAE provides a site for adsorption onto metallic surfaces, while the hydroxyl group can also contribute to its interaction with the surface and its solubility characteristics in the lubricant base oil. While specific studies detailing the performance of this compound as a corrosion inhibitor in lubricants are limited, the general principles of amine-based corrosion inhibition suggest its potential utility.

Friction modifiers are additives that reduce the coefficient of friction between moving surfaces, which is particularly important in boundary lubrication regimes. This leads to improved fuel economy and reduced wear. Fatty amines and their derivatives are commonly used as friction modifiers. These molecules form a thin, shearable film on the metal surface. The polar amine head group attaches to the surface, while the non-polar hydrocarbon tail orients away from it. Although N-t-BAE itself does not possess a long fatty chain, it can be used as a building block to synthesize more complex friction-modifying additives.

Chemical Absorbent Research

The use of amines for the capture of acid gases, such as carbon dioxide (CO2) and hydrogen sulfide (H2S), is a well-established technology, particularly in natural gas sweetening and post-combustion CO2 capture from flue gas. Aqueous solutions of alkanolamines are commonly used as the absorbent. The primary or secondary amine functionality reacts with the acid gas, and the resulting compound can be thermally regenerated to release the gas and regenerate the amine.

The efficiency of an amine absorbent is determined by several factors, including its absorption capacity, reaction rate, heat of reaction (which impacts regeneration energy requirements), and stability towards degradation. While primary and secondary amines generally exhibit faster reaction kinetics with CO2, tertiary amines can offer higher absorption capacities and lower regeneration energies.

This compound, as a secondary alkanolamine, presents an interesting candidate for acid gas absorption. The steric hindrance provided by the tert-butyl group adjacent to the amine nitrogen can influence the reaction mechanism and the stability of the carbamate (B1207046) formed upon reaction with CO2. This steric hindrance could potentially lead to a lower heat of reaction, which would be beneficial for reducing the energy penalty associated with solvent regeneration.

Research in this area often involves screening various amine structures to optimize the balance between absorption kinetics, capacity, and regeneration energy. The hydroxyl group in N-t-BAE enhances its water solubility and can participate in hydrogen bonding, which can also affect the absorption and desorption characteristics. While extensive research specifically focused on this compound as a primary absorbent for CO2 capture is not widely published, its structural features make it a compound of interest for further investigation in the development of next-generation amine solvents.

Environmental Chemistry Research on N T Butylaminoethanol: Abiotic Fate and Transport

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with sunlight (photolysis) or water (hydrolysis).

Photolytic Degradation Studies

Photolytic degradation is a key process that determines the persistence of chemicals in sunlit surface waters and the atmosphere. It involves the breakdown of molecules by absorbing light energy. However, no specific studies detailing the rate of photolysis, the quantum yield, or the identification of transformation products for N-t-butylaminoethanol under environmental conditions were found. Without such studies, it is impossible to create a data table or provide detailed findings on its fate when exposed to sunlight in aquatic environments.

Hydrolytic Stability Investigations

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. The rate of hydrolysis is a critical factor in determining the persistence of a compound in water and saturated soils. The current body of scientific literature lacks specific studies that investigate the hydrolytic stability of this compound across a range of environmentally relevant pH values (e.g., pH 4, 7, and 9). As a result, its half-life in aquatic environments cannot be determined, and no data can be presented on its stability or degradation products via this pathway.

Atmospheric Chemistry and Transformation Research

Chemicals can enter the atmosphere through volatilization, where they are subject to transformation by reacting with photochemically generated oxidants, such as the hydroxyl radical (•OH). This is often the primary removal mechanism for volatile organic compounds in the troposphere. A search for research on the atmospheric chemistry of this compound yielded no specific kinetic data for its reaction with •OH or other atmospheric oxidants. Information regarding its atmospheric lifetime, the formation of secondary pollutants, or its potential for long-range transport is therefore unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.